molecular formula C18H22N4O4S B2516412 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide CAS No. 1021118-52-4

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide

Cat. No.: B2516412
CAS No.: 1021118-52-4
M. Wt: 390.46
InChI Key: HHDOFUJLDILMEN-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a pyrimidinyl acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the piperidine ring via a sulfonylation reaction.

    Attachment of the Pyrimidinyl Acetamide Moiety: The final step involves the coupling of the pyrimidinyl acetamide group to the sulfonylated piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide: shares structural similarities with other sulfonyl piperidine derivatives and pyrimidinyl acetamide compounds.

    Other Compounds: Examples include 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide and 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-26-15-6-8-16(9-7-15)27(24,25)22-12-3-2-5-14(22)13-17(23)21-18-19-10-4-11-20-18/h4,6-11,14H,2-3,5,12-13H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDOFUJLDILMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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